N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound characterized by its unique structure, which includes a combination of pyrazole, thiadiazole, and benzyl groups
Preparation Methods
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 2-chloro-6-fluorobenzyl chloride with a pyrazole derivative, followed by further functionalization to introduce the thiadiazole and nitro-pyrazole groups . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride site
Scientific Research Applications
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Compared to other similar compounds, N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-Chloro-6-fluorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Known for its applications in medicinal chemistry.
1H-Pyrazol-3-yl derivatives: Widely studied for their biological activities
This compound’s uniqueness lies in its ability to combine these functionalities into a single molecule, offering a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C19H18ClFN8O2S |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H18ClFN8O2S/c1-10-17(29(30)31)11(2)28(25-10)12(3)18-23-24-19(32-18)22-16-7-8-27(26-16)9-13-14(20)5-4-6-15(13)21/h4-8,12H,9H2,1-3H3,(H,22,24,26) |
InChI Key |
BUWLCIJUZINXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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